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Compound of Interest

Compound Name: Flavaprin

CAS No.: 53846-49-4

Cat. No.: B1150687 Get Quote

Critical Disambiguation: This guide details protocols for Flavaprin (CAS 53846-49-4), a

flavonoid glycoside isolated from Euodia daniellii and Zanthoxylum schinifolium. This

compound is distinct from Flavopiridol (Alvocidib), a CDK inhibitor used in oncology.

Researchers intending to study Flavopiridol should refer to separate oncology-specific

protocols.

Scientific Context: Flavaprin is a bioactive flavonoid glycoside often investigated within the

context of Euodia extracts for anti-inflammatory and potential metabolic modulation properties.

Like structurally related glycosides (e.g., Vitexin, Hesperidin), Flavaprin presents significant

challenges regarding aqueous solubility and bioavailability. Successful in vivo administration

requires precise vehicle formulation to prevent precipitation and ensure consistent systemic

exposure.

Primary Challenges:

Hydrophobicity: High likelihood of precipitation in physiological buffers (PBS/Saline).

Metabolic Instability: Susceptibility to hydrolysis by gut microbiota upon oral administration.

Dosage Uncertainty: Lack of standardized LD50 data necessitates dose-escalation

strategies.

Part 2: Formulation Strategy (The "Self-Validating"
System)
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To ensure scientific integrity, the formulation must be verified for stability before administration.

A clear solution or stable suspension is required to validate the dose.

Vehicle A: For Intraperitoneal (IP) & Intravenous (IV)
Injection
Target: Systemic bioavailability without gut hydrolysis. Status: Solution (Must be clear).

Reagents:

Dimethyl sulfoxide (DMSO), sterile grade.

PEG 300 or PEG 400 (Polyethylene glycol).

Tween 80 (Polysorbate 80).

Sterile Saline (0.9% NaCl).

Protocol (Standard "Solubility-Challenged" Mix):

Stock Preparation: Dissolve Flavaprin in 100% DMSO to a concentration 20x higher than

the final desired dose concentration. Vortex until completely dissolved.

Co-solvent Addition: Add PEG 300 to the DMSO stock.

Surfactant Addition: Add Tween 80.

Aqueous Phase: Slowly add warm (37°C) Sterile Saline while vortexing.

Final Composition (v/v):

5% DMSO

40% PEG 300

5% Tween 80

50% Saline
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Validation Check: If the solution turns cloudy (precipitate forms), increase PEG 300 to 50% and

reduce Saline, or sonicate at 37°C for 5 minutes. Do not inject cloudy suspensions IV.

Vehicle B: For Oral Gavage (PO)
Target: Mimicking traditional herbal ingestion; assessing gut metabolite activity. Status:

Homogeneous Suspension.

Reagents:

Carboxymethylcellulose (CMC) Sodium Salt (0.5% w/v in water).

Optional: 0.1% Tween 80 to improve wetting.

Protocol:

Weigh the required amount of Flavaprin powder.

Add a small volume of 0.5% CMC to create a paste (levigation).

Gradually add the remaining CMC volume while stirring to create a uniform suspension.

Part 3: Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration
Purpose: To bypass first-pass metabolism and assess systemic efficacy.

Dosage Rationale: Based on structurally similar flavonoids (e.g., Vitexin), effective doses

typically range from 10 mg/kg to 50 mg/kg.

Low Dose: 10 mg/kg[1]

High Dose: 50 mg/kg

Injection Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Step-by-Step Methodology:
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Preparation: Warm Vehicle A to 37°C. Ensure Flavaprin is fully solubilized.

Restraint: Secure the mouse using the scruff method, exposing the abdomen.

Site Selection: Identify the lower right or left quadrant of the abdomen to avoid the bladder

and cecum.

Injection:

Tilt the mouse head-down slightly.

Insert a 25G or 27G needle at a 30-degree angle.

Aspirate slightly to ensure no blood or urine is drawn (validating correct placement).

Inject the solution slowly.

Post-Procedure: Return mouse to cage and monitor for "writhing" (sign of peritoneal irritation

from DMSO) for 5 minutes.

Protocol 2: Oral Gavage (PO)
Purpose: To evaluate activity after hydrolysis by intestinal flora (aglycone formation).

Dosage Rationale: Oral bioavailability of flavonoid glycosides is typically <5%. Doses are

scaled up to 50 mg/kg to 200 mg/kg.

Step-by-Step Methodology:

Preparation: Vortex Vehicle B (CMC suspension) immediately before drawing into the

syringe to ensure homogeneity.

Equipment: Use a stainless steel feeding needle (20G bulb-tipped).

Restraint: Scruff the mouse firmly to immobilize the head and straighten the esophagus.

Insertion:

Introduce the bulb tip into the side of the mouth.
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Gently guide the needle along the roof of the mouth and down the esophagus. Do not

force.

If resistance is felt, withdraw and realign.

Administration: Depress plunger to deliver volume (max 10 mL/kg).

Validation: Monitor for signs of aspiration (gasping, blue extremities) immediately.

Part 4: Experimental Workflow & Decision Tree
The following diagram illustrates the decision logic for selecting the administration route based

on the specific research question regarding Flavaprin's bioactivity.
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Figure 1: Decision matrix for Flavaprin formulation and administration based on experimental

endpoints.

Part 5: Data Presentation & Monitoring
When reporting results, summarize the administration parameters to ensure reproducibility.

Table 1: Recommended Dosing & Monitoring Parameters
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Parameter IP Protocol (Systemic) Oral Protocol (Metabolic)

Vehicle
5% DMSO, 40% PEG300, 5%

Tween 80, 50% Saline

0.5% Carboxymethylcellulose

(CMC)

Physical State
Clear Solution (Must filter

sterilize 0.22µm)
White/Off-white Suspension

Dose Range 10 – 50 mg/kg 50 – 200 mg/kg

Volume Limit
10 mL/kg (e.g., 200 µL / 20g

mouse)
10 mL/kg

Tmax (Est.) 0.5 – 1.0 Hour 2.0 – 6.0 Hours

Key Adverse Events
Peritoneal irritation (writhing),

precipitation shock
Aspiration, Diarrhea (osmotic)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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